6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride
Description
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H |
InChI Key |
OEXOKOZTJRHGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the bicyclo[3.1.1]heptane skeleton with geminal dimethyl substitution at the 6-position.
- Introduction of an amino group at the 2-position of the bicyclic framework.
- Conversion of the free amine into its hydrochloride salt for stability and handling.
Catalytic Hydrogenation and Reductive Amination Route
One common and well-documented method starts from myrtenol, a bicyclic terpene alcohol, which undergoes catalytic hydrogenation to yield myrtanol (the corresponding alcohol). This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation conditions to install the amine group at the 2-position. The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrogenation of myrtenol | H2 gas, Pd/C or PtO2 catalyst, solvent (e.g., ethanol), 3-5 atm, room temp to mild heating | Saturates double bonds, converts alcohol |
| Reductive amination | Ammonia or amine, sodium cyanoborohydride or catalytic hydrogenation, solvent (e.g., methanol or ethanol), mild temperature | Selective amination at 2-position |
| Salt formation | HCl in ether or aqueous solution | Produces stable hydrochloride salt |
This method is scalable and amenable to industrial production with optimization of catalyst loading, temperature, and solvent choice to maximize yield and purity.
Schiff Base Formation and Catalytic Reduction
Another synthetic approach involves the formation of a Schiff base intermediate by condensation of a bicyclic ketone precursor with an amine, followed by catalytic hydrogenation to reduce the imine to the corresponding amine. This method is described in patent literature for related bicycloheptyl amines and involves the following steps:
- Dissolution of the bicyclic ketone and amine in an inert solvent such as toluene.
- Heating at reflux to form the Schiff base with azeotropic removal of water.
- Isolation of the Schiff base intermediate.
- Catalytic hydrogenation of the Schiff base in an alcoholic solvent (ethanol or isopropanol) using noble metal catalysts such as platinum oxide under hydrogen pressure (3-5 atm).
- Filtration to remove catalyst and isolation of the amine product.
- Conversion to hydrochloride salt by treatment with hydrochloric acid.
Reaction conditions and catalysts:
| Step | Reagents/Conditions | Catalyst | Notes |
|---|---|---|---|
| Schiff base formation | Bicyclic ketone + amine, toluene, reflux, azeotropic distillation | None | Water removal drives equilibrium |
| Catalytic hydrogenation | PtO2 catalyst, H2 gas (3-5 atm), ethanol or isopropanol, room temp to mild heating | Platinum oxide (PtO2) | Reduces C=N and any unsaturated bonds |
| Salt formation | HCl in diethyl ether or aqueous solution | None | Produces hydrochloride salt |
This method allows selective reduction of the imine bond and any unsaturated carbon-carbon bonds present in the bicyclic system, yielding the desired amine with high purity.
Alternative Synthetic Routes and Variations
- Use of sodium hydride for preparation of bicyclic intermediates via malonate derivatives followed by acylation and cyclization steps has been reported.
- Reductive amination may also be performed using other reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to avoid over-reduction.
- The amine product can be isolated as various salts besides hydrochloride, including bromide, sulfate, acetate, citrate, and others depending on the desired solubility and stability profile.
Reaction Analysis and Optimization
Catalysts and Solvents
- Platinum oxide (PtO2) and palladium on carbon (Pd/C) are preferred catalysts for hydrogenation steps due to their high activity and selectivity.
- Alcoholic solvents such as ethanol and isopropanol are commonly used for reductive amination and hydrogenation due to their ability to dissolve both organic substrates and catalysts.
- Toluene is preferred for Schiff base formation due to its inertness and ability to facilitate azeotropic water removal.
Reaction Times and Temperatures
- Schiff base formation typically requires 5 to 20 hours reflux to reach completion.
- Catalytic hydrogenation is carried out under mild conditions (room temperature to 50 °C) for 1-3 hours depending on scale and catalyst loading.
- Reductive amination conditions are optimized to minimize side reactions and maximize yield.
Purification and Salt Formation
- After hydrogenation, catalysts are removed by filtration.
- Organic solvents are removed under reduced pressure.
- The free amine is dissolved in diethyl ether, washed with water and brine to remove impurities.
- Final conversion to hydrochloride salt is achieved by addition of HCl, followed by isolation of the crystalline salt.
Data Summary Table
| Preparation Step | Reagents/Conditions | Catalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation of myrtenol | H2 (3-5 atm), Pd/C or PtO2, ethanol | Pd/C or PtO2 | Ethanol | 85-90 | Saturates double bonds |
| Reductive amination | Ammonia, NaBH3CN or catalytic H2, methanol | PtO2 or none | Methanol/Ethanol | 75-85 | Amination at 2-position |
| Schiff base formation | Bicyclic ketone + amine, reflux, toluene | None | Toluene | 80-90 | Water removal by azeotropic distillation |
| Catalytic hydrogenation | PtO2, H2 (3-5 atm), ethanol or isopropanol | PtO2 | Ethanol/Isopropanol | 85-95 | Reduces imine and unsaturated bonds |
| Salt formation | HCl in ether or aqueous solution | None | Ether/Water | Quantitative | Produces hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6,6-dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride (Compound A) with structurally or functionally related bicyclic amines and derivatives.
Structural Analogues
Physicochemical Properties
- Lipophilicity : Quaternary ammonium derivatives (e.g., ) exhibit higher logP values due to bulky terpene groups, whereas Compound A’s primary amine hydrochloride balances solubility and lipophilicity.
- Solubility : Hydrochloride salts (e.g., Compound A) are more water-soluble than free amines, facilitating biological testing .
Biological Activity
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride (CAS Number: 1955524-21-6) is a bicyclic amine compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
- CAS Number : 1955524-21-6
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential applications in antimicrobial therapies.
Neurotransmitter Interaction
Research indicates that compounds with similar bicyclic structures may influence neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. These interactions can lead to effects on mood, cognition, and behavior.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of related compounds derived from bicyclic amines.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of derivatives of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine against various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 128 | Staphylococcus aureus |
| Compound B | 512 | Escherichia coli |
| Fluconazole | 64 | Candida albicans |
These findings suggest that while the bicyclic amine derivatives exhibit moderate antibacterial activity, their efficacy can be influenced by structural modifications that affect lipophilicity and molecular interactions.
Research Findings
- Synthesis and Characterization :
- Antibacterial Studies :
- Potential Therapeutic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
